molecular formula C18H21N5O2 B271940 (3-METHOXYPROPYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

(3-METHOXYPROPYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B271940
M. Wt: 339.4 g/mol
InChI Key: GHFNLRMZNBPIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-METHOXYPROPYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a chemical compound with the molecular formula C18H21N5O2 and a molecular weight of 339.4 g/mol. This compound is characterized by the presence of a methoxypropyl group, a phenyl-tetrazolyl group, and a benzylamine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHOXYPROPYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the tetrazole ring: This can be achieved by reacting phenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

    Introduction of the methoxypropyl group: This step involves the reaction of the intermediate with 3-methoxypropylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-METHOXYPROPYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(3-METHOXYPROPYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-METHOXYPROPYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3-METHOXYPROPYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE: Unique due to its specific combination of functional groups.

    Phenyl-tetrazole derivatives: Share the tetrazole ring but differ in other substituents.

    Benzylamine derivatives: Contain the benzylamine moiety but lack the tetrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a methoxypropyl group, a phenyl-tetrazolyl group, and a benzylamine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

3-methoxy-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-1-amine

InChI

InChI=1S/C18H21N5O2/c1-24-12-6-11-19-14-15-7-5-10-17(13-15)25-18-20-21-22-23(18)16-8-3-2-4-9-16/h2-5,7-10,13,19H,6,11-12,14H2,1H3

InChI Key

GHFNLRMZNBPIEX-UHFFFAOYSA-N

SMILES

COCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

COCCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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